molecular formula C15H13NO4 B5429291 (4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

(4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Cat. No.: B5429291
M. Wt: 271.27 g/mol
InChI Key: RXHVQFGSGQCOHK-XFXZXTDPSA-N
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Description

(4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a methoxy-substituted benzaldehyde with a propargyl alcohol derivative, followed by cyclization with a suitable nitrogen source to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The methoxy and propargyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, would be key areas of investigation.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE include other oxazole derivatives with different substituents. Examples include:

  • 4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • 4-{[3-METHOXY-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These properties may confer unique reactivity, biological activity, or material properties compared to other oxazole derivatives.

Properties

IUPAC Name

(4Z)-4-[(3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-4-8-19-14-11(6-5-7-13(14)18-3)9-12-10(2)16-20-15(12)17/h1,5-7,9H,8H2,2-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHVQFGSGQCOHK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=C(C(=CC=C2)OC)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=C(C(=CC=C2)OC)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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